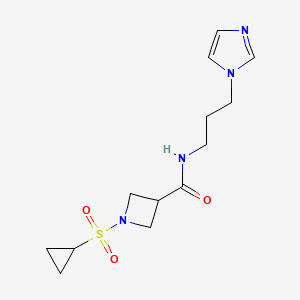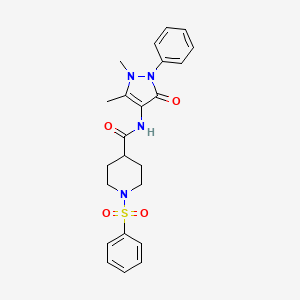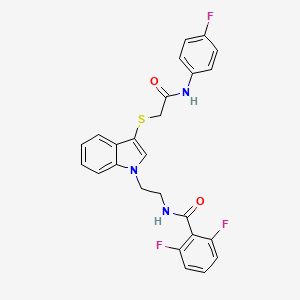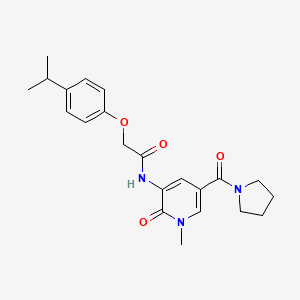![molecular formula C10H12N4 B2497016 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1539446-79-1](/img/structure/B2497016.png)
2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolopyridine derivatives, such as "2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine," often involves the cyclization of pyridinyl guanidine derivatives using oxidative conditions or through acylation reactions of heteroaromatic amines followed by cyclization processes. For instance, oxidative cyclization using N-chlorosuccinimide and aqueous potassium carbonate can yield triazolopyridin-2-amines and, in some cases, unexpected triazolopyridin-3-amine products (Ishimoto et al., 2015; Zheng et al., 2014).
Molecular Structure Analysis
Triazolopyridines display a variety of molecular structures, often determined through X-ray crystallography. These structures reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups that influence the compound's reactivity and properties. The detailed molecular structure of related compounds shows monoclinic symmetry and provides insights into the molecular conformations facilitated by hydrogen bonding and π-π stacking interactions (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Triazolopyridines, including "this compound," undergo various chemical reactions, reflecting their versatile chemical properties. These compounds can participate in N-N bond formation reactions, cyclocondensation with β-dicarbonyl compounds, and interact with α,β-unsaturated nitriles and esters to form a wide range of heterocyclic compounds (Khomenko et al., 2023).
科学的研究の応用
Synthesis Techniques and Applications
Efficient Synthesis of [1,2,4]Triazolo[1,5-a]Pyridine Derivatives
A metal-free synthesis approach has been developed for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, showcasing a novel strategy for the construction of this skeleton through direct oxidative N-N bond formation. This method features short reaction times and high yields, indicating its potential for generating a wide array of derivatives for further biological screening (Zheng et al., 2014).
Diverse Biological Activities
The structural motif of [1,2,4]triazolo[1,5-a]pyridine has been explored for various biological activities. Novel fluorinated derivatives have shown significant antiproliferative activities against different cancer cell lines, underscoring the relevance of this scaffold in anticancer research. The absence of inhibition against bovine dihydrofolate reductase suggests that these compounds act through mechanisms other than the inhibition of this enzyme, which is a common target for anticancer drugs (Dolzhenko et al., 2008).
Herbicidal Applications
Research has also extended to the use of [1,2,4]triazolo[1,5-a]pyridine derivatives in agriculture, with certain substituted compounds demonstrating excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential of these compounds in developing new herbicides (Moran, 2003).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These kinases play crucial roles in signal transduction for various cytokines and growth factors, making them important targets for drug development .
Mode of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to inhibit the activity of their target proteins, potentially by binding to the active site and preventing the protein’s normal function .
Biochemical Pathways
If this compound acts similarly to other 1,2,4-triazolo[1,5-a]pyridine derivatives, it may influence pathways involving janus kinases (jak1 and jak2) and phd-1 . These pathways are involved in various cellular processes, including cell growth, cell differentiation, cell migration, and immune response .
Result of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-tubercular effects .
生化学分析
Biochemical Properties
Compounds in the same class have been found to interact with various enzymes and proteins
Cellular Effects
Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAZYZDIVNWNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)


![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)


![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)
